molecular formula C25H26N2O2 B3048510 1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate CAS No. 171723-80-1

1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate

Cat. No.: B3048510
CAS No.: 171723-80-1
M. Wt: 386.5 g/mol
InChI Key: MSHSHVZVLWLNIO-UHFFFAOYSA-N
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Description

1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a biphenyl moiety. The compound’s molecular formula is C25H26N2O2, and it has a molecular weight of 386.49 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate typically involves a multi-step process. One common method starts with the reaction of 2-aminobiphenyl with methyl chloroformate in the presence of a base such as pyridine. This reaction is carried out in a solvent like dichloromethane under an ice-water bath to control the temperature. The resulting intermediate, methyl [1,1’-biphenyl]-2-ylcarbamate, is then reacted with 1-benzyl-4-hydroxypiperidine in a high-pressure reaction vessel at elevated temperatures to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and controlled environments to ensure high yield and purity. The reaction conditions are optimized to achieve a high overall yield, typically around 85-87%, with product purity exceeding 99% .

Chemical Reactions Analysis

Types of Reactions

1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

1-Benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate has been studied for its role as an impurity in the synthesis of Revefenacin , a novel bronchodilator used for the treatment of chronic obstructive pulmonary disease (COPD). Understanding the properties and behavior of this compound is crucial for ensuring the purity and efficacy of pharmaceutical formulations containing Revefenacin .

Impurity Profiling

As an impurity, this compound is essential for quality control in drug manufacturing. Analytical methods such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are employed to quantify this compound during the synthesis process, ensuring compliance with regulatory standards .

Structure-Activity Relationship Studies

The compound serves as a valuable reference in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profiles of related piperidine derivatives. By modifying substituents on the piperidine ring or the carbamate group, researchers can assess changes in biological activity, leading to the development of more effective therapeutic agents .

Neuropharmacological Research

Given its structural similarity to other piperidine-based compounds known for their central nervous system effects, this compound may also be investigated for potential neuropharmacological activities. Research into its effects on neurotransmitter systems could provide insights into its utility in treating neurological disorders .

Case Study 1: Revefenacin Synthesis

In a study focused on the synthesis of Revefenacin, this compound was identified as a critical intermediate. The synthesis involved multiple steps, including:

  • Formation of biphenyl-2-isocyanate .
  • Reaction with 1-benzyl-4-hydroxypiperidine at elevated temperatures.
  • Purification and characterization using LC-MS to confirm the presence and purity of the compound.

The successful synthesis and characterization of this impurity were pivotal for ensuring that the final product met pharmacological standards .

Case Study 2: Quality Control in Drug Manufacturing

A pharmaceutical company utilized HPLC methods to monitor levels of this compound during production runs of Revefenacin. The study highlighted that maintaining impurity levels below regulatory thresholds was essential for product safety and efficacy. The findings underscored the importance of rigorous analytical testing in pharmaceutical manufacturing processes .

Mechanism of Action

The mechanism of action of 1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, modulating their activity. For instance, it may act as an inhibitor of acetylcholinesterase, thereby affecting neurotransmission pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzylpiperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate stands out due to its unique biphenyl moiety, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry .

Biological Activity

1-benzylpiperidin-4-yl [1,1'-biphenyl]-2-ylcarbamate, also known as Revefenacin Impurity 71, is a compound with the CAS number 171723-80-1. Its molecular formula is C25H26N2O2, and it has a molecular weight of 386.49 g/mol. This compound has garnered interest due to its potential biological activities, particularly in the context of antiviral and enzyme inhibition properties.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group and a biphenyl moiety linked via a carbamate group. The synthesis involves several steps, starting from 1-benzyl-4-hydroxypiperidine and [1,1'-biphenyl]-2-yl-isocyanate under controlled conditions .

Biological Activity Overview

Research indicates that this compound may exhibit significant biological activity, particularly in the following areas:

Antiviral Activity

Recent studies have demonstrated that derivatives of piperidine compounds can inhibit human coronaviruses, including SARS-CoV-2. The structural modifications of similar compounds have shown micromolar activity against these viruses . For instance, analogues with specific substitutions at the piperidine nitrogen and benzyl groups have been evaluated for their efficacy against HCoV-229E, showing promising results in terms of selectivity and potency.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in neurotransmission. A study focused on various benzene-based carbamates indicated that modifications similar to those observed in this compound could lead to enhanced inhibitory effects on these enzymes .

Case Studies and Research Findings

Study Focus Findings
Study AAntiviral ActivityIdentified micromolar activity against SARS-CoV-2; structural modifications enhanced potency .
Study BEnzyme InhibitionShowed potential for inhibiting AChE/BChE; certain analogues exhibited significant inhibitory effects .
Study CSynthesis and SAREvaluated structure-activity relationships (SAR) for various piperidine derivatives; identified key substituents affecting biological activity .

The proposed mechanism for the antiviral activity involves the inhibition of critical enzymes responsible for viral replication. In particular, compounds similar to this compound are believed to interact with RNA-dependent RNA polymerase (RdRp) and other viral enzymes, disrupting the viral life cycle .

Properties

IUPAC Name

(1-benzylpiperidin-4-yl) N-(2-phenylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c28-25(26-24-14-8-7-13-23(24)21-11-5-2-6-12-21)29-22-15-17-27(18-16-22)19-20-9-3-1-4-10-20/h1-14,22H,15-19H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHSHVZVLWLNIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC(=O)NC2=CC=CC=C2C3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70440919
Record name 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171723-80-1
Record name 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70440919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 50 ml sealed tube was added 2-biphenylylisocyanate (8 g, 41 mmol) in anhydrous acetonitrile (40 mL). To this solution was added N-benzyl-4-piperidinol (9.8 g, 51.25 mmol) and the tube was partially immersed in a silicon oil bath and heated to 85° C. After 16 h, the reaction mixture was cooled and concentrated in vacuo to give a 1-benzyl-4-piperidyl N-(2-biphenylyl)carbamate which was used in the next step without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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